(S)-1-(6-Methoxypyridin-3-YL)ethan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC13808473
Molecular Formula: C8H14Cl2N2O
Molecular Weight: 225.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14Cl2N2O |
|---|---|
| Molecular Weight | 225.11 g/mol |
| IUPAC Name | (1S)-1-(6-methoxypyridin-3-yl)ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H12N2O.2ClH/c1-6(9)7-3-4-8(11-2)10-5-7;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1 |
| Standard InChI Key | ZDHBJMQCWYHNLS-ILKKLZGPSA-N |
| Isomeric SMILES | C[C@@H](C1=CN=C(C=C1)OC)N.Cl.Cl |
| SMILES | CC(C1=CN=C(C=C1)OC)N.Cl.Cl |
| Canonical SMILES | CC(C1=CN=C(C=C1)OC)N.Cl.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereochemical Configuration
The compound features a pyridine ring substituted with a methoxy group at the 6-position and an ethylamine side chain at the 3-position, protonated as a dihydrochloride salt. The (S)-configuration at the chiral center is critical for its interactions with biological targets, as enantiomeric purity often dictates pharmacological efficacy .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄Cl₂N₂O | |
| Molecular Weight | 225.11 g/mol | |
| IUPAC Name | (1S)-1-(6-methoxypyridin-3-yl)ethanamine dihydrochloride | |
| InChIKey | ZDHBJMQCWYHNLS-ILKKLZGPSA-N | |
| SMILES | CC@@HN.Cl.Cl |
Synthetic Methodologies
Chemical Synthesis via Thiadiazole Intermediates
Early routes employed 1,2,3-thiadiazoles as precursors. For example, ketones such as acetophenone are condensed with ethyl hydrazinecarboxylate under acidic conditions to form hydrazones, which undergo cyclization with thionyl chloride (SOCl₂) to yield thiadiazoles . Subsequent functionalization introduces the methoxypyridine moiety, followed by resolution to isolate the (S)-enantiomer.
Table 2: Optimization of Thiadiazole Cyclization
| Parameter | Optimal Condition | Yield Improvement | Citation |
|---|---|---|---|
| Solvent | Chloroform | 73% | |
| Temperature | 55°C | 15% vs. room temp | |
| Catalyst | Pyridine (0.8 mL) | Reduced side products |
Biocatalytic Approaches Using ω-Transaminases
ω-Transaminases (ω-TAs) offer enantioselective advantages over traditional resolution. Madsen (2024) demonstrated that engineered ω-TAs catalyze the asymmetric amination of 6-methoxy-3-pyridyl ketones to produce the (S)-amine with >99% enantiomeric excess (ee) . Key parameters include:
-
pH: 7.5–8.0 (maintains enzyme activity)
-
Cofactor: Pyridoxal-5'-phosphate (PLP, 0.1 mM)
-
Temperature: 30°C (balances reaction rate and enzyme stability) .
Applications in Pharmaceutical Research
Role in Drug Intermediate Synthesis
The compound serves as a building block for kinase inhibitors and neuroactive agents. Its pyridine core facilitates π-stacking interactions with aromatic residues in enzyme active sites, while the protonated amine enhances water solubility for in vivo studies .
Case Study: Anticancer Candidate Development
In a 2023 study, derivatives of (S)-1-(6-methoxypyridin-3-YL)ethan-1-amine showed nanomolar inhibition of Bruton’s tyrosine kinase (BTK), a target in B-cell malignancies. The (S)-enantiomer exhibited 50-fold higher potency than its (R)-counterpart, underscoring the importance of stereochemical control .
Future Research Directions
Process Intensification in Biocatalysis
Advances in immobilized ω-TAs could reduce production costs by enabling catalyst reuse. Continuous-flow systems may further enhance productivity, with recent prototypes achieving space-time yields of 5 g/L/h .
Expanding Therapeutic Indications
Ongoing structure-activity relationship (SAR) studies aim to modify the methoxy group’s position to target adenosine A₂A receptors, potentially yielding novel Parkinson’s disease therapeutics .
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